Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate
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Overview
Description
Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate, commonly known as EMA401, is a synthetic compound that has been extensively studied for its potential therapeutic applications. EMA401 belongs to the class of benzoate esters and has been shown to have analgesic properties.
Mechanism of Action
EMA401 acts by blocking the activity of a specific type of ion channel called the ATP-gated P2X3 receptor. This receptor is involved in the transmission of pain signals in the nervous system. By blocking this receptor, EMA401 reduces the transmission of pain signals, thereby reducing pain.
Biochemical and physiological effects:
EMA401 has been shown to have a specific effect on the P2X3 receptor, without affecting other ion channels or receptors. This selectivity makes it a promising candidate for the treatment of chronic pain, as it can reduce pain without causing unwanted side effects.
Advantages and Limitations for Lab Experiments
EMA401 has been extensively studied in animal models and has shown promising results. However, its efficacy in humans is still being evaluated, and further clinical trials are needed to establish its safety and efficacy. Additionally, the synthesis of EMA401 is complex and requires multiple steps, which can limit its availability for research purposes.
Future Directions
Further research is needed to fully understand the mechanism of action of EMA401 and its potential use in the treatment of chronic pain. Additionally, the development of more efficient and cost-effective synthesis methods for EMA401 could increase its availability for research purposes. Finally, the potential use of EMA401 in the treatment of other conditions, such as inflammatory pain and migraine headaches, should be explored.
Synthesis Methods
The synthesis of EMA401 involves a multi-step process that includes the condensation of 2-aminobenzamide with an aldehyde, followed by the reaction of the resulting imine with an appropriate furan and benzoic acid derivative. The final step involves the esterification of the resulting carboxylic acid with ethanol to obtain the desired compound.
Scientific Research Applications
EMA401 has been extensively studied for its potential use in the treatment of chronic pain. It has been shown to be effective in animal models of neuropathic pain and has also demonstrated efficacy in clinical trials for the treatment of post-herpetic neuralgia.
properties
Product Name |
Ethyl 4-{5-[3-(2-methoxyphenyl)-4-oxo-1,2,3,4-tetrahydro-2-quinazolinyl]-2-furyl}benzoate |
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Molecular Formula |
C28H24N2O5 |
Molecular Weight |
468.5 g/mol |
IUPAC Name |
ethyl 4-[5-[3-(2-methoxyphenyl)-4-oxo-1,2-dihydroquinazolin-2-yl]furan-2-yl]benzoate |
InChI |
InChI=1S/C28H24N2O5/c1-3-34-28(32)19-14-12-18(13-15-19)23-16-17-25(35-23)26-29-21-9-5-4-8-20(21)27(31)30(26)22-10-6-7-11-24(22)33-2/h4-17,26,29H,3H2,1-2H3 |
InChI Key |
WAEIDUMCAICEIV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)C2=CC=C(O2)C3NC4=CC=CC=C4C(=O)N3C5=CC=CC=C5OC |
Origin of Product |
United States |
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